

# Spectroscopic Profile of 1-(5-Methyl-2-pyridinyl)piperazine: A Technical Guide

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## Compound of Interest

Compound Name: 1-(5-Methyl-2-pyridinyl)piperazine

Cat. No.: B109200

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(5-Methyl-2-pyridinyl)piperazine**, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines the general experimental protocols for acquiring such data.

## Spectroscopic Data Summary

The structural characterization of **1-(5-Methyl-2-pyridinyl)piperazine** is accomplished through a combination of spectroscopic techniques. The following tables present a summary of the key data points.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **1-(5-Methyl-2-pyridinyl)piperazine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not publicly available	-	-	-

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **1-(5-Methyl-2-pyridinyl)piperazine**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not publicly available	-

Note: Specific experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **1-(5-Methyl-2-pyridinyl)piperazine** are not readily available in the public domain. The tables are provided as a template for expected data.

## Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **1-(5-Methyl-2-pyridinyl)piperazine**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data not publicly available	-	-

Note: Specific experimental IR data for **1-(5-Methyl-2-pyridinyl)piperazine** are not readily available in the public domain. The table is provided as a template for expected data.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for **1-(5-Methyl-2-pyridinyl)piperazine**

m/z	Relative Intensity (%)	Assignment
Data not publicly available	-	-

Note: Specific experimental MS data for **1-(5-Methyl-2-pyridinyl)piperazine** are not readily available in the public domain. The table is provided as a template for expected data.

## Experimental Protocols

Standardized protocols are crucial for the reproducible acquisition of high-quality spectroscopic data.

### NMR Spectroscopy

A general procedure for obtaining NMR spectra of piperazine derivatives is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts ( $\delta = 0.00$  ppm).
- **Data Acquisition:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for <sup>1</sup>H).
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

### IR Spectroscopy

A typical protocol for acquiring an IR spectrum is:

- **Sample Preparation:** Prepare the sample as a KBr pellet, a thin film on a salt plate, or dissolved in a suitable solvent.
- **Background Collection:** Record a background spectrum of the empty sample compartment.

- **Sample Analysis:** Place the sample in the spectrometer and record the IR spectrum over a standard range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum.

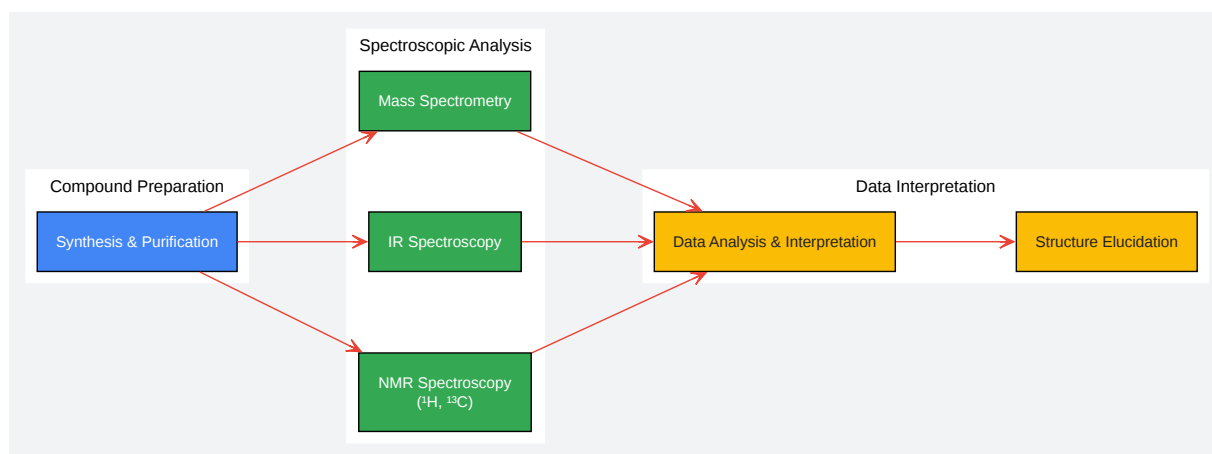
## Mass Spectrometry

A general workflow for mass spectrometry analysis is:

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, gas chromatography, or liquid chromatography).
- **Ionization:** Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum.

## Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of novel chemical entities. While specific experimental data for **1-(5-Methyl-2-pyridinyl)piperazine** is not widely published, the provided protocols and data templates offer a framework for its analysis.

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